(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide

Description

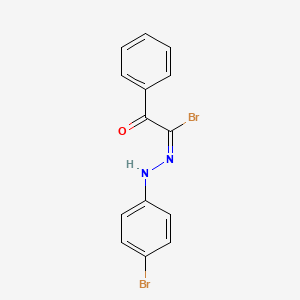

(1E)-N-(4-Bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide is a hydrazonoyl bromide derivative characterized by a 4-bromophenyl group attached to a hydrazonoyl framework and a 2-oxo-2-phenylethane moiety. This compound belongs to a class of hydrazonoyl halides, which are pivotal intermediates in organic synthesis, particularly in the formation of heterocycles and coordination complexes. The bromine atom at the para position of the phenyl ring enhances electrophilicity, making it reactive toward nucleophilic substitution or coupling reactions .

Properties

Molecular Formula |

C14H10Br2N2O |

|---|---|

Molecular Weight |

382.05 g/mol |

IUPAC Name |

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide |

InChI |

InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14+ |

InChI Key |

QWAIDHUVNWGWNK-NBVRZTHBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=C(C=C2)Br)/Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could result from the disruption of cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound shares structural homology with hydrazonoyl esters and carboxamides but differs in the leaving group (bromide vs. ester/carboxamide). Key comparisons include:

Key Observations :

- Reactivity: The bromide in the target compound confers higher electrophilicity compared to ester derivatives, favoring nucleophilic displacement reactions. Carboxamide analogs (e.g., N-(4-bromophenyl)quinoline-2-carboxamide) exhibit biological activity but require milder conditions for synthesis .

- Synthetic Methods: Hydrazonoyl esters (e.g., triisopropyl derivatives) are synthesized via azodicarboxylate coupling under catalysis, similar to bromide analogs, but employ ester-protected reagents . Microwave-assisted amidation (as in ) is a divergent route for carboxamides.

- Biological Activity : N-(4-Bromophenyl)maleimides show potent enzyme inhibition (IC50 ~4–7 μM), suggesting that the 4-bromophenyl group enhances target affinity regardless of the core scaffold .

Substituent Effects on Properties

- Halogen Influence : In N-(halophenyl)maleimides, bromine’s size and electronegativity minimally impact inhibition potency compared to fluorine or iodine, indicating steric/electronic effects are scaffold-dependent .

- Electronic Effects : The 4-bromophenyl group in the target compound likely enhances π-π stacking and polar interactions, as seen in molecularly imprinted polymers (MIPs) using bromopethyl methacrylamides for biomolecule recognition .

Analytical and Computational Insights

- Structural Characterization: Hydrazonoyl derivatives are often analyzed via NMR (e.g., δ ~6.94–8.22 ppm for aromatic protons) and mass spectrometry, as demonstrated in . Crystallographic tools like SHELX and OLEX2 are critical for resolving hydrazonoyl ester structures .

Biological Activity

(1E)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide, with the molecular formula and CAS number 76458-91-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of a bromophenyl group and an oxo-hydrazone moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in specific cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, possibly by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The compound was observed to induce apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Study 3: Anti-inflammatory Activity

Research into the anti-inflammatory properties indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.